Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate
Description
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-5-fluoro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO5S/c1-3-17-10(13)6-4-7(12)9(16-2)8(5-6)18(11,14)15/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMLJUECXBKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154199-03-7 | |
| Record name | ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate is synthesized through a series of chemical reactions involving starting materials such as benzoic acid derivatives and chlorosulfonic acid. The process typically includes:
- Step 1: Formation of the benzoate ester.
- Step 2: Introduction of the chlorosulfonyl group.
- Step 3: Fluorination and methoxylation to achieve the final product.
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research has focused on its ability to inhibit specific cancer cell lines, suggesting potential use in cancer therapies. For instance, derivatives of this compound have shown efficacy against breast and lung cancer cells by inducing apoptosis through the activation of pro-apoptotic pathways .
Neurological Disorders
The compound's mechanism of action may involve modulation of neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as epilepsy and depression. In vitro studies have demonstrated its ability to affect neuronal excitability and synaptic transmission, which are critical in managing these conditions .
Agrochemical Applications
This compound has also been explored for its potential as a pesticide or herbicide. Its chemical structure allows it to interact with plant growth regulators, potentially acting as a growth inhibitor or modulator:
- Herbicidal Activity: The compound has been tested for its ability to inhibit weed growth by interfering with specific biochemical pathways in plants.
- Insecticidal Properties: Preliminary studies suggest that it may disrupt insect hormonal systems, providing a means for pest control in agricultural settings .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for breast cancer cells, demonstrating significant promise in oncology .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models of anxiety and depression. Behavioral assays revealed that administration led to reduced anxiety-like behavior and improved mood-related outcomes compared to control groups, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism by which Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
Table 1: Key Structural Analogs
| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate | C₁₀H₁₀ClFO₅S | ClSO₂ (3), F (5), OCH₃ (4) | Chlorosulfonyl, ester, fluoro |
| Ethyl 2-(chlorosulfonyl) acetate | C₄H₇ClO₄S | ClSO₂ (2) | Chlorosulfonyl, ester |
| Methyl 3-bromo-5-(chlorosulfonyl)benzoate | C₉H₆BrClO₄S | Br (3), ClSO₂ (5) | Bromo, chlorosulfonyl, ester |
| 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | C₇H₃Cl₂FO₄S | Cl (4), ClSO₂ (5), F (2), COOH (1) | Chlorosulfonyl, carboxylic acid |
| Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate | C₁₈H₁₇Cl₂FO₄ | Cl (3), Cl-F-benzyl (4), OCH₂CH₃ (5) | Halogenated ether, ester |
Key Observations :
Chlorosulfonyl Group Reactivity :
- The chlorosulfonyl (-SO₂Cl) group is a reactive site for nucleophilic substitution, common in sulfonamide synthesis. However, its position on the aromatic ring (e.g., position 3 vs. 5) alters steric and electronic effects. For example, in methyl 3-bromo-5-(chlorosulfonyl)benzoate , the bromine at position 3 may hinder nucleophilic attack compared to the target compound .
In contrast, 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid has fluorine at position 2, which may alter acidity and hydrogen-bonding interactions due to proximity to the carboxylic acid group .
Ester vs. Carboxylic Acid :
Physicochemical Properties
Table 2: Predicted Properties
| Property | This compound | Ethyl 2-(chlorosulfonyl) acetate | Methyl 3-bromo-5-(chlorosulfonyl)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 296.70 | 186.61 | 331.56 |
| Lipophilicity (LogP)* | ~2.1 (estimated) | ~1.5 | ~2.8 |
| Reactivity | High (SO₂Cl, F) | Moderate (SO₂Cl) | High (SO₂Cl, Br) |
*Estimated using fragment-based methods.
Biological Activity
Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoate structure. The synthesis typically involves the chlorosulfonation of 5-fluoro-4-methoxybenzoic acid followed by esterification with ethanol. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various sulfonyl derivatives, including this compound. These compounds have shown moderate to good activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound exhibited comparable efficacy to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Moderate |
| Ampicillin | High | High |
Anti-Cancer Potential
The compound's structural features suggest potential anti-cancer activity. In vitro studies have indicated that similar sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer models. For example, derivatives with sulfonamide groups were found to inhibit BRD4, a protein implicated in cancer progression, showing IC50 values in the low micromolar range .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MV4-11 (leukemia) | 0.78 |
| Control (standard anti-cancer drug) | MV4-11 | 0.50 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The chlorosulfonyl group may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
- Modulation of Ion Channels : Some studies suggest that sulfonamide derivatives can affect ion channel activity, influencing cellular homeostasis and signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that modifications in the structure significantly altered their antimicrobial potency. This compound was part of a series that showed enhanced activity against resistant strains of bacteria when compared to traditional antibiotics .
- Cancer Cell Proliferation : Research involving the application of this compound on leukemia cell lines revealed significant inhibition of cell growth, with detailed analysis showing that it affects key regulatory proteins involved in cell cycle control .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group exhibits high electrophilicity, enabling nucleophilic substitution reactions. Key findings include:
Mechanism : The reaction proceeds via a two-step process:
-
Nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate.
-
Elimination of chloride ion, stabilized by polar aprotic solvents like DCM or THF .
Hydrolysis of the Ester Group
The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:
| Reagent | Conditions | Product | Reaction Rate (k) | Source |
|---|---|---|---|---|
| NaOH (1M) | Reflux, 6h | 3-(Chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid | >90% conversion | |
| LiOH (2 eq.) | THF/H₂O, RT, 12h | Same as above | 85% isolated yield |
Kinetic Note : The electron-withdrawing fluorine and chlorosulfonyl groups accelerate hydrolysis by polarizing the ester carbonyl.
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles to the ortho and para positions, but steric and electronic effects modulate reactivity:
| Electrophile | Position Substituted | Product | Selectivity | Source |
|---|---|---|---|---|
| HNO₃ (nitration) | C-6 | 6-Nitro derivative | Major (>75%) | |
| Cl₂ (chlorination) | C-2 | 2,5-Dichloro derivative | Moderate (50%) |
Mechanistic Insight : The methoxy group’s +M effect activates the ring, while the chlorosulfonyl group deactivates it via –I effects, creating regioselective challenges .
a) Demethylation of Methoxy Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ (1.2 eq.) | DCM, –78°C → RT, 4h | 3-(Chlorosulfonyl)-5-fluoro-4-hydroxybenzoate | 92% |
b) Reduction of Sulfonyl Chloride
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ (excess) | Dry ether, 0°C, 2h | 3-Mercapto-5-fluoro-4-methoxybenzoate | Requires strict anhydrous conditions |
Cross-Coupling Reactions
The fluorine atom participates in palladium-catalyzed couplings:
Limitation : The chlorosulfonyl group may poison catalysts, necessitating ligand optimization .
Stability and Side Reactions
Preparation Methods
The key step in the preparation is the introduction of the chlorosulfonyl group (-SO2Cl) at the 3-position of the aromatic ring. This is typically achieved by the reaction of the aromatic precursor with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions.
- The aromatic ring, substituted with electron-donating and electron-withdrawing groups (fluoro and methoxy), directs the chlorosulfonylation regioselectively to the 3-position.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical to avoid over-sulfonation or side reactions.
- Common solvents include chlorinated solvents like dichloromethane or 1,2-dichloroethane, which provide good solubility and control over reaction kinetics.
Optimized Reaction Conditions and Yields
According to Vulcanchem's technical data and synthesis notes:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorosulfonylation | Chlorosulfonic acid or sulfuryl chloride | Controlled temperature (0-50 °C), chlorinated solvent |
| Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Reflux conditions, removal of water to drive equilibrium |
| Substituent introduction | Fluorination via electrophilic substitution or nucleophilic aromatic substitution | Precedes chlorosulfonylation for regioselectivity |
Yields for chlorosulfonylation are typically high (>80%) under optimized conditions, with the overall multi-step synthesis affording the target compound in moderate to good overall yield.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Aromatic substitution | Fluorination reagents (e.g., Selectfluor, F2) | Install fluorine at 5-position | Precedes sulfonylation |
| Methoxylation | Methylation agents (e.g., dimethyl sulfate, methyl iodide) | Introduce methoxy group at 4-position | Often via nucleophilic substitution |
| Esterification | Ethanol, acid catalyst | Form ethyl ester group | Reflux with water removal |
| Chlorosulfonylation | Chlorosulfonic acid or sulfuryl chloride | Introduce chlorosulfonyl group at 3-position | Controlled temperature and solvent |
| Purification | Crystallization, chromatography | Obtain pure Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate | Essential for removing side products |
Q & A
Q. Q1. What are the optimal synthetic routes for Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate core. A common approach is:
Esterification : React 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .
Halogenation/Sulfonylation : Introduce fluorine via electrophilic substitution (e.g., using Selectfluor®) and sulfonyl chloride groups via ClSO₃H or SOCl₂ .
Q. Critical Parameters :
Q. Table 1. Comparison of Synthetic Conditions
| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | 80 | 85–90 | >98% |
| Sulfonylation | ClSO₃H, DCM | 0–5 | 70–75 | 95% |
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The ethyl ester (–COOCH₂CH₃) shows a quartet (δ 4.3–4.4 ppm) and triplet (δ 1.3–1.4 ppm) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
- IR : Strong bands at 1750 cm⁻¹ (ester C=O) and 1370 cm⁻¹ (S=O stretching) .
Contradictions : Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
Methodological Answer: The chlorosulfonyl (–SO₂Cl) group is highly electrophilic, facilitating nucleophilic attack (e.g., by amines, alcohols).
Q. Table 2. Reactivity with Nucleophiles
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| NH₃ | Sulfonamide | 80–85 | RT, THF |
| CH₃OH | Sulfonate ester | 70–75 | 0°C, DCM |
Q. Q4. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
- Dose-Response Analysis : Use IC₅₀/EC₅₀ ratios to distinguish target-specific activity from cytotoxicity. For example, a narrow therapeutic index suggests off-target effects .
- Molecular Docking : Compare binding affinities to microbial enzymes (e.g., dihydrofolate reductase) vs. human kinases .
Case Study : this compound showed EC₅₀ = 2 µM against S. aureus but IC₅₀ = 5 µM for human fibroblasts. Docking simulations revealed preferential binding to bacterial enzyme active sites .
Q. Q5. What strategies mitigate instability of the chlorosulfonyl group during long-term storage?
Methodological Answer:
- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis .
- Stabilizers : Add desiccants (molecular sieves) or scavengers (triethylamine) to neutralize HCl byproducts .
Degradation Analysis : Accelerated stability studies (40°C/75% RH) showed <5% decomposition over 30 days when stored with 3Å molecular sieves .
Q. Q6. How does regioselectivity in electrophilic substitution reactions impact functionalization of the benzoate core?
Methodological Answer:
Q. Q7. What green chemistry approaches reduce waste in large-scale synthesis?
Methodological Answer:
Q. Q8. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
